2-Bromo-N-cyclopropyl-5-fluoroisonicotinamide
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Overview
Description
2-Bromo-N-cyclopropyl-5-fluoroisonicotinamide is a chemical compound with the molecular formula C9H8BrFN2O. It is known for its unique structure, which includes a bromine atom, a cyclopropyl group, and a fluorine atom attached to an isonicotinamide backbone.
Preparation Methods
The synthesis of 2-Bromo-N-cyclopropyl-5-fluoroisonicotinamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Cyclopropylation: The addition of a cyclopropyl group to the nitrogen atom of the isonicotinamide.
These reactions are usually carried out under controlled conditions, using specific reagents and catalysts to ensure high yields and purity of the final product .
Chemical Reactions Analysis
2-Bromo-N-cyclopropyl-5-fluoroisonicotinamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
2-Bromo-N-cyclopropyl-5-fluoroisonicotinamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development, particularly in the treatment of various diseases.
Biological Research: The compound is used in biological assays to study its effects on cellular processes and molecular targets.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-N-cyclopropyl-5-fluoroisonicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Bromo-N-cyclopropyl-5-fluoroisonicotinamide can be compared with other similar compounds, such as:
2-Bromo-N-cyclopropylisonicotinamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-Bromo-5-fluoroisonicotinamide: Lacks the cyclopropyl group, which may influence its binding affinity and selectivity.
N-cyclopropyl-5-fluoroisonicotinamide: Lacks the bromine atom, which may alter its chemical properties and reaction pathways.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the presence of multiple functional groups .
Properties
IUPAC Name |
2-bromo-N-cyclopropyl-5-fluoropyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFN2O/c10-8-3-6(7(11)4-12-8)9(14)13-5-1-2-5/h3-5H,1-2H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLCURMUZVPHLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=NC=C2F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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